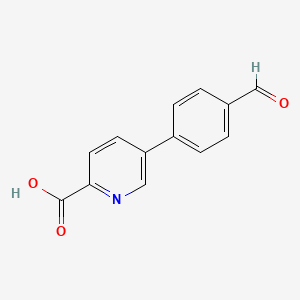

5-(4-Formylphenyl)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, featuring a formyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety

作用機序

Target of Action

The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .

Result of Action

The action of this compound results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .

生化学分析

Biochemical Properties

The biochemical properties of 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Cellular Effects

The cellular effects of this compound are not well-studied. Picolinic acid, a related compound, has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented in the literature. Picolinic acid, a related compound, has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. A gene cluster responsible for the complete degradation of picolinic acid has been identified in Alcaligenes faecalis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)picolinic acid typically involves the formylation of picolinic acid derivatives. One common method is the Vilsmeier-Haack reaction, where picolinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions: 5-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: 5-(4-Carboxyphenyl)picolinic acid.

Reduction: 5-(4-Hydroxymethylphenyl)picolinic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

5-(4-Formylphenyl)picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

類似化合物との比較

Picolinic Acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

Isonicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 4-position of the pyridine ring.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position of the pyridine ring.

Uniqueness: Its ability to form stable metal complexes and participate in multiple types of chemical reactions distinguishes it from other similar compounds .

生物活性

5-(4-Formylphenyl)picolinic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by a formyl group attached to a phenyl ring at the 4-position of the picolinic acid moiety. Its molecular formula is C12H9NO2, and it has a molecular weight of 201.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function as an enzyme inhibitor, modulating enzymatic pathways critical in disease processes. Additionally, it has been shown to influence cellular signaling pathways involved in inflammation and apoptosis.

Antiviral Activity

Recent studies have highlighted the antiviral properties of picolinic acid derivatives, including this compound. Picolinic acid has demonstrated broad-spectrum antiviral activity against several enveloped viruses by inhibiting their entry into host cells. This mechanism involves interference with endosome maturation, which is crucial for viral fusion and entry.

- Case Study : In vitro studies showed that picolinic acid could reduce viral RNA levels significantly in cells infected with SARS-CoV-2 and other enveloped viruses like Zika and dengue viruses. For example, a non-toxic concentration of 2 mM resulted in approximately 99% reduction in viral RNA load for SARS-CoV-2 .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Research indicates that compounds in this category can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Bacillus subtilis | 18 | 10 |

This table summarizes the antimicrobial efficacy observed in laboratory settings, demonstrating the compound's potential as a food preservative or therapeutic agent .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses. This property is particularly relevant in conditions such as acne and other inflammatory skin disorders.

Clinical Studies

- Antiviral Efficacy : A study investigating the antiviral effects of picolinic acid derivatives found significant inhibition of viral replication in cell cultures exposed to SARS-CoV-2 variants .

- Antimicrobial Potential : Another investigation into the antimicrobial properties revealed that picolinic acid derivatives could serve as effective agents against foodborne pathogens, suggesting their application in food safety .

- Anti-inflammatory Activity : Research focusing on skin applications demonstrated that formulations containing picolinic acid derivatives reduced inflammation markers in human skin models .

特性

CAS番号 |

566198-33-2 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC名 |

5-(2-acetylphenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |

InChIキー |

JHOMRRPFGWVJAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |

正規SMILES |

CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。